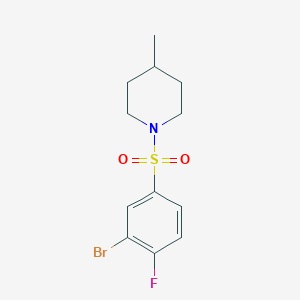

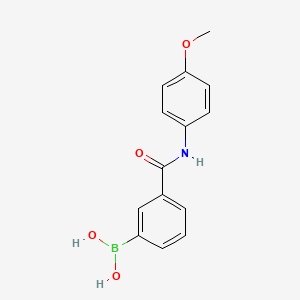

(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Vue d'ensemble

Description

“(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are commonly used as biochemical reagents, and can be used as biological materials or organic compounds for life science related research .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes to boronic acids involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also undergo protodeboronation , a process that is not well developed but has been reported in the literature .Physical And Chemical Properties Analysis

Phenylboronic acid, a similar compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It is a white to yellow powder with an odorless smell . The melting point is 216 °C .Applications De Recherche Scientifique

Fluorescence Quenching and Photophysical Properties

Studies have shown that derivatives of boronic acid, including those similar in structure to “(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid,” have been investigated for their fluorescence quenching properties and photophysical behaviors. For instance, fluorescence quenching studies on boronic acid derivatives have revealed the influence of different solvents on their photophysical properties, including the evaluation of solvatochromism and quantum yield in various environments. These properties are crucial for applications in fluorescence-based sensors and bioimaging technologies (Geethanjali et al., 2015); (Muddapur et al., 2016).

Chemical Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of complexes involving boronic acids. For example, the formation of tetraarylpentaborates from the reaction of arylboronic acids with aryloxorhodium complexes has been documented, highlighting the structural diversity and chemical properties of boronic acid derivatives. These findings are significant for the development of new materials and catalysts in organic synthesis (Nishihara et al., 2002).

Optical Modulation and Sensor Applications

Further studies have demonstrated the role of phenyl boronic acids in the optical modulation of materials, such as polyethylene glycol-wrapped single-walled carbon nanotubes, for saccharide recognition. This application is particularly relevant in the development of glucose sensors and other diagnostic tools, indicating the potential of boronic acid derivatives in medical and environmental sensing technologies (Mu et al., 2012).

Molecular Interaction and Binding Studies

Additionally, the interaction of boronic acids with diols has been explored, offering insights into the binding mechanisms that are essential for the design of selective sensors and separation materials. The ability to form esters with diols underpins the utility of boronic acids in the specific recognition of sugars and other diol-containing biomolecules, which is valuable for applications ranging from food technology to biomedical research (Pietsch & Richter, 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO4/c1-20-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYFIPXETZSTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid | |

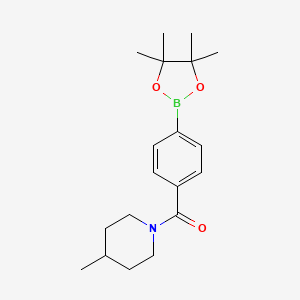

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)

![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)

![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)